Chemical structure and properties of 2-(1,4-Oxazepan-4-yl)ethan-1-amine
Chemical structure and properties of 2-(1,4-Oxazepan-4-yl)ethan-1-amine
An In-Depth Technical Guide to 2-(1,4-Oxazepan-4-yl)ethan-1-amine: A Versatile Building Block in Medicinal Chemistry
Executive Summary
2-(1,4-Oxazepan-4-yl)ethan-1-amine is a heterocyclic compound featuring a saturated seven-membered 1,4-oxazepane ring linked to an ethylamine moiety. This structure has emerged as a valuable building block in medicinal chemistry and drug discovery. The 1,4-oxazepane scaffold is considered a "privileged" structure due to its favorable three-dimensional geometry, which allows it to interact effectively with a variety of biological targets. Furthermore, the presence of both hydrogen bond donors and acceptors, coupled with a tertiary amine, imparts desirable physicochemical properties, influencing solubility, and metabolic stability. This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic pathway, potential applications in drug development, and essential safety and handling protocols, tailored for researchers and scientists in the field.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its application in research and development.
Chemical Structure and Identifiers
The core of the molecule is the 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This ring is substituted at the nitrogen atom with an ethylamine group.
Key identifiers for this compound are summarized below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 2-(1,4-oxazepan-4-yl)ethanamine | [1] |
| CAS Number | 878155-50-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₆N₂O | [1][3][4][5] |
| PubChem CID | 57640201 | [1] |
| MDL Number | MFCD17270361 | [1][3] |
| SMILES | NCCN1CCOCCC1 | [3][6] |
| InChIKey | OKIPJNZTHGXISP-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The data below includes both calculated and experimentally derived values where available.
| Property | Value | Source / Method |
| Molecular Weight | 144.22 g/mol | [1][5] |
| Monoisotopic Mass | 144.12627 Da | [6] |
| XlogP (Predicted) | -0.7 | [6] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [3] |
| Physical Form | Liquid (presumed) | [7] |
The negative XlogP value suggests that the compound is hydrophilic, a characteristic often sought in drug candidates to improve aqueous solubility and reduce off-target binding associated with high lipophilicity.
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the utilization of any chemical building block. While specific literature on the synthesis of 2-(1,4-Oxazepan-4-yl)ethan-1-amine is not publicly detailed, a robust pathway can be proposed based on established organic chemistry principles.
Proposed Synthetic Pathway: Reductive Amination
A highly efficient and common method for preparing amines of this type is the reductive amination of a corresponding aldehyde with the parent amine. This approach is favored for its high yield, operational simplicity, and the commercial availability of starting materials.
Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure the identity and purity of the target compound.
Step 1: Imine Formation and Reduction
-
To a solution of 1,4-oxazepane (1.0 eq) in dichloromethane (DCM, ~0.5 M), add 2-((tert-butoxycarbonyl)amino)acetaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Rationale: The use of a Boc-protected amino aldehyde prevents self-condensation and unwanted side reactions at the primary amine.
-
-
Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. Its use avoids the harsher conditions required by other borohydrides.
-
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purify the crude material via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain pure tert-butyl (2-(1,4-oxazepan-4-yl)ethyl)carbamate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate from Step 1 in DCM (~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify to pH >12 with 1M NaOH.
-
Extract the product into DCM or another suitable organic solvent (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-(1,4-Oxazepan-4-yl)ethan-1-amine.
Analytical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl bridge, as well as distinct multiplets for the methylene protons on the oxazepane ring. The -NH₂ protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will display seven unique signals corresponding to the seven carbon atoms in the structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at m/z 145.13, confirming the molecular weight.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-O-C stretching for the ether linkage in the oxazepane ring (around 1100 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The 1,4-oxazepane motif is a key structural element in a variety of biologically active compounds. Its non-planar, flexible conformation allows it to present substituents in specific three-dimensional orientations, which can lead to high-affinity interactions with protein targets.
Central Nervous System (CNS) Agents
Derivatives of 1,4-oxazepane have shown significant promise as modulators of CNS targets.
-
Monoamine Reuptake Inhibitors: A patent has described 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[8] Such "triple reuptake inhibitors" are being investigated as next-generation treatments for depression and anxiety, with the potential for broader efficacy and faster onset of action than traditional SSRIs or SNRIs.[8]
-
Dopamine D₄ Receptor Ligands: A study focused on the synthesis of 1,4-oxazepane derivatives as selective ligands for the dopamine D₄ receptor.[9] This receptor is a key target in the development of novel antipsychotic drugs for schizophrenia, with the goal of achieving efficacy without the extrapyramidal side effects associated with D₂ receptor antagonism.[9]
Rationale as a Privileged Scaffold
The utility of the 1,4-oxazepane ring system stems from several key features:
-
Improved Solubility: The inclusion of heteroatoms capable of hydrogen bonding often enhances aqueous solubility compared to purely carbocyclic analogues.
-
Metabolic Stability: The saturated heterocyclic core can block sites of metabolism that might be present in more flexible or aromatic systems.
-
Conformational Flexibility: The seven-membered ring can adopt several low-energy conformations, allowing it to adapt its shape to fit different binding pockets. This conformational plasticity is a key advantage in scaffold-based drug design.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
According to notified classifications, 2-(1,4-Oxazepan-4-yl)ethan-1-amine presents the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | [2][3] |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[10][11]
-
Dispensing: As the compound is likely a liquid, dispense carefully to avoid splashes. Use a calibrated pipette or syringe for accurate measurement.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the product to enter drains.[10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Storage Conditions
To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]
Conclusion
2-(1,4-Oxazepan-4-yl)ethan-1-amine is a compelling chemical entity for modern drug discovery. Its structure combines the advantageous properties of the 1,4-oxazepane scaffold with a reactive primary amine handle, making it an ideal starting point for the synthesis of diverse chemical libraries. Its demonstrated relevance to high-value CNS targets, coupled with favorable physicochemical properties, positions it as a building block of significant interest for researchers aiming to develop novel therapeutics for neurological and psychiatric disorders. The protocols and data presented in this guide provide a solid foundation for its safe and effective use in a research setting.
References
-
2-(1,4-oxazepan-4-yl)ethan-1-amine | AMERICAN ELEMENTS.
-
2-(1,4-oxazepan-4-yl)ethan-1-amine — Chemical Substance Information - NextSDS.
-
878155-50-1|2-(1,4-Oxazepan-4-yl)ethan-1-amine - BLDpharm.
-
2-(1,4-oxazepan-4-yl)ethan-1-amine | 코랩샵 KOLAB.
-
2-(Oxan-3-yl)-2-(1,4-oxazepan-4-yl)ethanamine - PubChem.
-
2-(1,4-oxazepan-4-yl)ethan-1-amine - PubChemLite.
-
2-(1,4-Oxazepan-4-yl)ethan-1-amine | Sapphire Bioscience.
-
JP-8605 - Safety Data Sheet - Combi-Blocks.
-
Safety Data Sheet - Angene Chemical.
-
(1R)-1-(oxepan-4-yl)ethan-1-amine - PubChem.
-
2-(azepan-1-yl)ethan-1-amine - Sigma-Aldrich.
-
2-(1,4-oxazepan-4-yl)ethan-1-ol - PubChemLite.
-
WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.
-
Synthesis of substituted benzo[b][1][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing).
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC.
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
Sources
- 1. americanelements.com [americanelements.com]
- 2. nextsds.com [nextsds.com]
- 3. 878155-50-1|2-(1,4-Oxazepan-4-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 4. 기타수입시약 > 2-(1,4-oxazepan-4-yl)ethan-1-amine | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. PubChemLite - 2-(1,4-oxazepan-4-yl)ethan-1-amine (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 7. 2-(azepan-1-yl)ethan-1-amine | 51388-00-2 [sigmaaldrich.com]
- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. combi-blocks.com [combi-blocks.com]
